molecular formula C14H18N2O3S3 B2384065 1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol CAS No. 1421530-52-0

1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol

Cat. No.: B2384065
CAS No.: 1421530-52-0
M. Wt: 358.49
InChI Key: XAXYGINEOJQZER-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C14H18N2O3S3 and its molecular weight is 358.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

1-(Thiophen-2-yl)-2-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)ethanol is a compound of interest due to its versatile chemical structure, making it a candidate for various scientific research applications. Research has focused on the synthesis and characterization of related compounds, providing insights into their potential uses. For example, the synthesis of compounds involving piperazine and thiophene moieties has been explored to understand their chemical properties and reactivity. These studies lay the groundwork for the development of novel compounds with potential applications in medicinal chemistry and material science (Matlock et al., 2015).

Antimicrobial and Antitubercular Activity

Compounds containing thiophene and piperazine structures have been studied for their antimicrobial and antitubercular activities. Research has demonstrated that certain derivatives exhibit significant activity against Mycobacterium tuberculosis, suggesting potential therapeutic applications in treating tuberculosis. The synthesis of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines has shown promising results in vitro, indicating the potential of such compounds in antimicrobial and antitubercular therapy (Marvadi et al., 2019).

Binding Affinity and Receptor Modulation

The structural features of this compound and its analogs contribute to their binding affinity towards various receptors, highlighting their potential in the design of receptor modulators. Studies on similar compounds have shown moderate to high binding affinities towards specific receptors, such as the 5-HT6 receptor, suggesting their utility in developing new therapeutic agents for neurological disorders (Vera et al., 2016).

Drug Development and Pharmacological Applications

The unique chemical structure of this compound related compounds has spurred interest in their pharmacological applications. Research into the oxidative metabolism of similar molecules has provided valuable information for drug development, particularly in understanding how these compounds are metabolized in the body and their potential interactions with other drugs (Hvenegaard et al., 2012).

Properties

IUPAC Name

1-thiophen-2-yl-2-(4-thiophen-2-ylsulfonylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3S3/c17-12(13-3-1-9-20-13)11-15-5-7-16(8-6-15)22(18,19)14-4-2-10-21-14/h1-4,9-10,12,17H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXYGINEOJQZER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(C2=CC=CS2)O)S(=O)(=O)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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